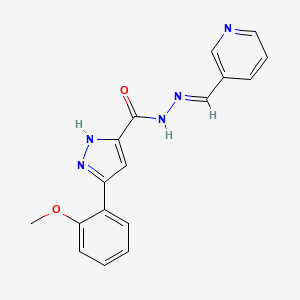![molecular formula C22H24N2O3S B11663259 2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)
2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol est un composé organique complexe avec une structure unique qui combine un noyau pyrimidine avec des groupes benzylsulfanyl et benzyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une approche courante implique la formation du noyau pyrimidine, suivie de l’introduction des groupes benzylsulfanyl et benzyle par des réactions de substitution nucléophile. Les conditions réactionnelles exigent souvent l’utilisation de bases fortes et de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) pour faciliter l’attaque nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité réactionnelle et la capacité de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour éliminer les fonctionnalités oxygénées ou pour modifier l’état d’oxydation de l’atome de soufre.
Substitution : Les groupes benzyle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque pour l’oxydation, et des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour la réduction. Les réactions de substitution peuvent nécessiter l’utilisation d’agents halogénants ou d’autres électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à un éventail diversifié de dérivés.
Applications de recherche scientifique
2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol a plusieurs applications de recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être utilisé dans des études pour comprendre ses interactions avec les molécules biologiques et son potentiel en tant qu’agent thérapeutique.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que candidat médicament pour diverses maladies, compte tenu de ses caractéristiques structurales uniques.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la réactivité.
Applications De Recherche Scientifique
2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe benzylsulfanyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, inhibant potentiellement leur fonction. De plus, le noyau pyrimidine peut interagir avec les acides nucléiques, affectant leur stabilité et leur fonction. Les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Méthylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol
- 2-(Benzylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol
- 2-(Benzylsulfanyl)-5-[3-méthylbenzyl]pyrimidine-4,6-diol
Unicité
2-(Benzylsulfanyl)-5-[3-méthyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol est unique en raison de la combinaison spécifique de groupes fonctionnels et de leurs positions sur le noyau pyrimidine
Propriétés
Formule moléculaire |
C22H24N2O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N2O3S/c1-14(2)27-19-10-9-17(11-15(19)3)12-18-20(25)23-22(24-21(18)26)28-13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H2,23,24,25,26) |
Clé InChI |
VDPXLAHLNQZUBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-dimethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11663177.png)
![4-Chlorobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11663183.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663199.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663201.png)
![5-[1-butyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663209.png)
![Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663216.png)

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylbutanehydrazide](/img/structure/B11663224.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663231.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11663256.png)
